4-(tert-Butoxycarbonyl)-2-iodobenzoic acid
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Overview
Description
4-(tert-Butoxycarbonyl)-2-iodobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group and an iodine atom attached to a benzoic acid core. This compound is significant in organic synthesis, particularly in the protection of amines and in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-2-iodobenzoic acid typically involves the iodination of a benzoic acid derivative followed by the introduction of the Boc protecting group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the aromatic ring. The Boc group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)-2-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids where the iodine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the benzoic acid derivative with a boronic acid.
Scientific Research Applications
4-(tert-Butoxycarbonyl)-2-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Utilized in the preparation of photoactive peptides and other bioactive compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-2-iodobenzoic acid involves its role as a protecting group and a reactive intermediate:
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of an iodine atom.
tert-Butoxycarbonyl-protected amino acids: Share the Boc protecting group but differ in the core structure.
Uniqueness
4-(tert-Butoxycarbonyl)-2-iodobenzoic acid is unique due to the presence of both the Boc protecting group and the iodine atom, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H13IO4 |
---|---|
Molecular Weight |
348.13 g/mol |
IUPAC Name |
2-iodo-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13IO4/c1-12(2,3)17-11(16)7-4-5-8(10(14)15)9(13)6-7/h4-6H,1-3H3,(H,14,15) |
InChI Key |
ZGMIRWRRDLDAGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)O)I |
Origin of Product |
United States |
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